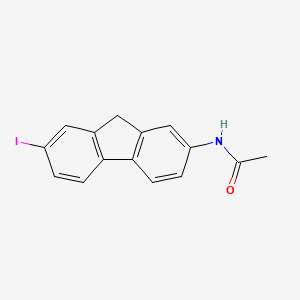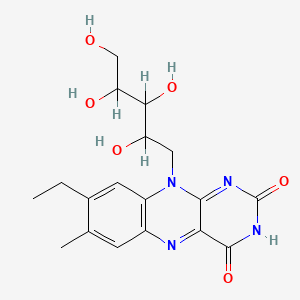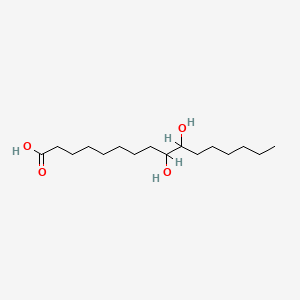
9,10-Dihydroxyhexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydroxyhexadecanoic acid is a long-chain fatty acid.
Applications De Recherche Scientifique
In Vitro Synthesis and Biotechnological Applications
9,10-Dihydroxyhexadecanoic acid has been synthesized in vitro using recombinant Escherichia coli. This process involved the heterologous expression of fatty acid hydroxylating enzymes. The potential applications of this synthesized compound include its use in food, chemical, and cosmetic industries (Kaprakkaden, Srivastava, & Bisaria, 2017).
Polymerization and Material Science
Research has explored the synthesis of derivatives of 9,10-Dihydroxyhexadecanoic acid for potential use in aliphatic polyesters. These synthesized compounds show promise in the production of chemicals and bio-polyesters, particularly due to their physical properties and non-toxic nature (Arrieta-Báez et al., 2011). Additionally, the polymerization of 9,10-Dihydroxyhexadecanoic acid using ionic liquids as catalysts has been researched, indicating its potential in materials science and industrial applications (Gómez-Patiño et al., 2015).
Biomedical Research and Bioactivity
Research on the synthesis of dideuterated and enantiomers of 9,10-Dihydroxyhexadecanoic acid has been conducted, which is significant for biochemical studies on desaturases. These compounds are essential for probing biochemical pathways and have implications in medical and biological research (Abad, Fabriàs, & Camps, 2000).
Industrial Applications and Bioproducts
9,10-Dihydroxyhexadecanoic acid and its derivatives have been developed from palm-based oils for use in various industrial products. These derivatives are utilized in cosmetics, personal care, and pharmaceutical products, showcasing the compound's versatility in different industrial sectors (Koay et al., 2011).
Environmental and Biotechnological Significance
The metabolic engineering of Escherichia coli for the production of hydroxy fatty acids, including 9,10-Dihydroxyhexadecanoic acid, from glucose demonstrates the compound's relevance in renewable resource utilization and environmental sustainability. This research presents a novel strategy for the bioproduction of hydroxy fatty acids, reducing dependence on oil crops and potentially lowering manufacturing costs (Cao et al., 2016).
Propriétés
Numéro CAS |
29242-09-9 |
|---|---|
Nom du produit |
9,10-Dihydroxyhexadecanoic acid |
Formule moléculaire |
C16H32O4 |
Poids moléculaire |
288.42 g/mol |
Nom IUPAC |
9,10-dihydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O4/c1-2-3-4-8-11-14(17)15(18)12-9-6-5-7-10-13-16(19)20/h14-15,17-18H,2-13H2,1H3,(H,19,20) |
Clé InChI |
MHWBJDVXYSGJET-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C(CCCCCCCC(=O)O)O)O |
SMILES canonique |
CCCCCCC(C(CCCCCCCC(=O)O)O)O |
Synonymes |
9,10-dihydroxypalmitic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



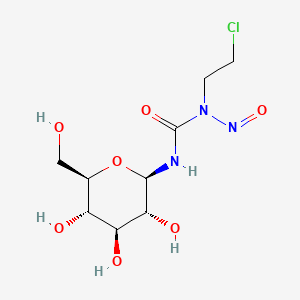
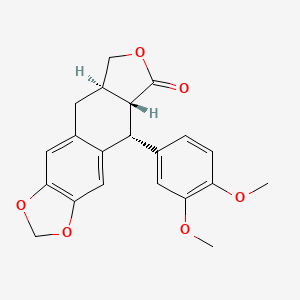
![6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one](/img/structure/B1211527.png)
![N-[4-(Aminosulfonyl)phenyl]-2-Mercaptobenzamide](/img/structure/B1211529.png)
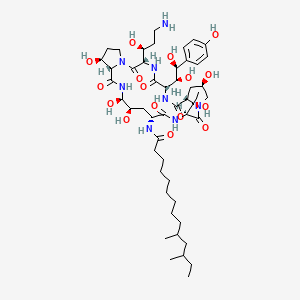
![2-[2-(3-Methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)hydrazinyl]benzoic acid](/img/structure/B1211534.png)
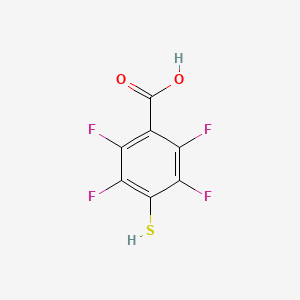
![1(4H)-Naphthalenone, 4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-](/img/structure/B1211536.png)
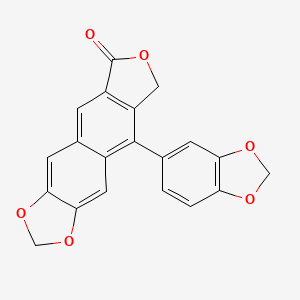
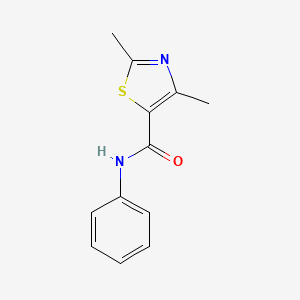

![6H-Benzotriazolo[2,1-a]benzotriazol-5-ium, 1,3,7,9-tetranitro-, inner salt](/img/structure/B1211543.png)
